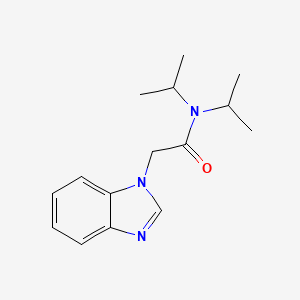![molecular formula C20H24FN3O3S B4447025 N-(2-fluorophenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4447025.png)
N-(2-fluorophenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide
Descripción general
Descripción
N-(2-fluorophenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as FPS-ZM1 and is used to selectively block the activity of the μ-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction pathways in the brain. FPS-ZM1 has been extensively studied for its potential use in the development of new analgesic and anti-addiction medications.
Mecanismo De Acción
FPS-ZM1 selectively blocks the activity of the μ-opioid receptor by binding to a specific site on the receptor. This prevents the receptor from binding to its natural ligands, such as endorphins, and reduces the activity of the receptor. This results in a reduction in pain sensation and a decrease in the rewarding effects of opioids.
Biochemical and Physiological Effects:
FPS-ZM1 has been shown to reduce pain sensitivity in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of opioids in animal models of addiction. These effects are thought to be mediated by the selective blockade of the μ-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of FPS-ZM1 for lab experiments is its selectivity for the μ-opioid receptor. This reduces the risk of side effects associated with non-selective opioid receptor antagonists. However, FPS-ZM1 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. It also has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Direcciones Futuras
There are several future directions for the research on FPS-ZM1. One area of interest is the development of new analgesic medications that target the μ-opioid receptor. FPS-ZM1 could be used as a starting point for the development of new compounds with improved pharmacological properties. Another area of interest is the development of new anti-addiction medications that target the μ-opioid receptor. FPS-ZM1 could be used to explore the role of this receptor in addiction and to identify new targets for drug development. Finally, FPS-ZM1 could be used in combination with other drugs to explore potential synergistic effects in the treatment of pain and addiction.
Aplicaciones Científicas De Investigación
FPS-ZM1 has been extensively studied for its potential use in the development of new analgesic and anti-addiction medications. It has been shown to selectively block the activity of the μ-opioid receptor, which is involved in the modulation of pain, reward, and addiction pathways in the brain. This selectivity is important because it reduces the risk of side effects associated with non-selective opioid receptor antagonists.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-2-11-22-28(26,27)19-14-15(9-10-18(19)24-12-5-6-13-24)20(25)23-17-8-4-3-7-16(17)21/h3-4,7-10,14,22H,2,5-6,11-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQNQTHKFWNURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4446942.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446955.png)
![N-(2-ethoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446961.png)
![[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4446962.png)


![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4446982.png)
![6,7-dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B4446997.png)

![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4447035.png)
![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4447045.png)